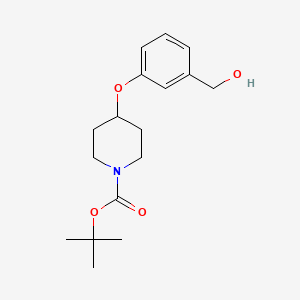

Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate

Description

Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-(hydroxymethyl)phenoxy substituent at the 4-position of the piperidine ring. This structure combines the steric bulk of the tert-butyl group with the polar hydroxymethyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

CAS No. |

321337-39-7 |

|---|---|

Molecular Formula |

C17H25NO4 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

tert-butyl 4-[3-(hydroxymethyl)phenoxy]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-7-14(8-10-18)21-15-6-4-5-13(11-15)12-19/h4-6,11,14,19H,7-10,12H2,1-3H3 |

InChI Key |

OLLIIPZVOPLNFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)CO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate generally involves:

- Starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate or its derivatives.

- Functionalization of the piperidine hydroxymethyl group to form a leaving group (e.g., tosylate or mesylate).

- Nucleophilic substitution with a phenol derivative bearing a hydroxymethyl substituent or direct ether formation.

- Protection and deprotection steps as necessary to maintain the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen.

Stepwise Preparation Details

Preparation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

- Starting from N-Boc-4-piperidinemethanol, a key intermediate, this compound can be prepared by reacting the piperidinemethanol with tert-butoxycarbonyl chloride or by using commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

- A representative method involves treatment with sodium hydride in dimethylformamide at room temperature, followed by reaction with an aryl bromide to form an ether linkage (yield approximately 62%).

Formation of the Tosylate or Mesylate Intermediate

- The hydroxymethyl group on the piperidine ring is converted into a better leaving group such as a tosylate by reaction with p-toluenesulfonyl chloride in pyridine at low temperature (0–5 °C) for extended periods (e.g., 10 hours).

- After workup involving aqueous quenching and organic extraction, the tosylate intermediate is isolated with yields around 45%.

Ether Formation via Nucleophilic Substitution

- The tosylate intermediate undergoes nucleophilic substitution with a phenol derivative containing a hydroxymethyl group at the meta position (3-position) on the phenyl ring.

- The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, with potassium carbonate as the base.

- The mixture is heated to elevated temperatures (e.g., 100–153 °C) for several hours (up to 10 hours) to facilitate the substitution reaction.

- After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the desired ether product.

Alternative Ether Formation Using Cesium Fluoride

- Another method employs cesium fluoride as a base in N,N-dimethylacetamide at 85 °C for 12 to 18 hours.

- The reaction involves stepwise addition of the piperidine derivative and cesium fluoride to the phenol substrate, followed by workup including extraction and chromatography purification.

- Yields reported for this method range from 58% to 60%.

Reaction Conditions and Yields Summary Table

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy data confirm the structure of intermediates and final products, with characteristic chemical shifts for tert-butyl groups (~1.4 ppm, singlet), aromatic protons (6.5–8.0 ppm), and methylene groups adjacent to oxygen or nitrogen.

- Mass spectrometry (MS) data typically show molecular ion peaks consistent with the expected molecular weights, for example, m/z 503 for the fully substituted ether compound.

- Melting points and chromatographic retention times provide additional confirmation of purity and identity.

In-Depth Research Findings and Notes

- The choice of base (potassium carbonate vs. cesium fluoride) and solvent (dimethylformamide, dimethyl sulfoxide, or N,N-dimethylacetamide) significantly influences the reaction yield and purity.

- Elevated temperatures (above 80 °C and up to 153 °C) are generally required for efficient ether bond formation.

- Protection of the piperidine nitrogen with the tert-butoxycarbonyl group is maintained throughout the synthesis to prevent side reactions.

- Purification typically involves aqueous workup, organic extraction, and silica gel chromatography or crystallization to isolate the target compound in high purity.

- The tosylate intermediate is a crucial reactive species facilitating nucleophilic substitution by phenolic oxygen.

Chemical Reactions Analysis

Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate has several scientific research applications:

Biology: The compound is employed in studies related to protein degradation and the modulation of protein-protein interactions.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s semi-flexible nature allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient ternary complex formation and protein degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate and related compounds from the evidence:

*Inferred from analogous syntheses in and .

Structural and Electronic Differences

- Substituent Position: The target compound’s meta-hydroxymethylphenoxy group (vs. para-substituted analogs in ) introduces distinct steric and electronic effects.

- Functional Groups: The hydroxymethyl group in the target compound offers a site for further derivatization (e.g., oxidation to carboxylic acid or esterification), similar to ’s methoxyimino group, which was used to enhance lipophilicity for Mycobacterium tuberculosis inhibition .

Biological Activity

Tert-butyl 4-(3-(hydroxymethyl)phenoxy)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry, particularly for its role in targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) technology. This article provides an overview of its biological activity, including its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H27NO4

- Molecular Weight : 315.42 g/mol

- CAS Number : 287952-08-3

The compound features a piperidine ring substituted with a tert-butyl ester and a hydroxymethyl phenoxy group, which contributes to its semi-flexible linker properties in drug design.

This compound acts primarily as a linker in PROTACs, facilitating the recruitment of E3 ligases to target proteins for ubiquitination and subsequent degradation. The incorporation of such linkers is crucial for optimizing the three-dimensional orientation of the degrader complex, thereby enhancing its efficacy in targeted protein degradation.

Anticancer Potential

Recent studies have demonstrated the compound's potential in cancer therapeutics. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). For instance:

- IC50 Values : The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 TNBC cells, indicating potent inhibitory effects on these cancer cells while showing significantly lesser effects on non-cancerous MCF10A cells, suggesting a favorable therapeutic window .

In Vivo Studies

In vivo experiments using mouse models have shown that treatment with this compound can effectively inhibit lung metastasis of TNBC cells. The compound was administered to mice inoculated with MDA-MB-231 cells, resulting in a notable reduction in metastatic nodules over a treatment period of 30 days .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other compounds:

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.126 | Potent against TNBC |

| TAE226 | MDA-MB-231 | Not specified | Known comparator |

| 5-Fluorouracil | MCF-7 / MDA-MB-231 | 17.02 / 11.73 | Standard chemotherapy agent |

Case Studies

- Targeted Protein Degradation : A study highlighted the use of this compound as a semi-flexible linker in PROTACs aimed at degrading specific oncogenic proteins. The results indicated enhanced degradation rates and selectivity towards cancerous cells over normal cells .

- Selectivity and Safety : In comparative studies, this compound demonstrated significantly lower toxicity against normal cell lines compared to traditional chemotherapeutics like 5-Fluorouracil, reinforcing its potential as a safer alternative in cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.